3-(3-Fluorophenyl)prop-2-yn-1-ol

Description

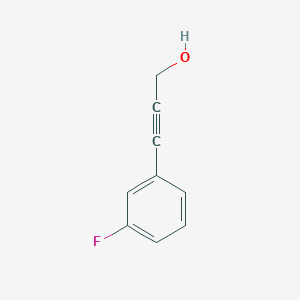

Structure

3D Structure

Properties

IUPAC Name |

3-(3-fluorophenyl)prop-2-yn-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FO/c10-9-5-1-3-8(7-9)4-2-6-11/h1,3,5,7,11H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFRFIQXWHWFEAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C#CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50382222 | |

| Record name | 3-(3-fluorophenyl)prop-2-yn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50382222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

197239-54-6 | |

| Record name | 3-(3-fluorophenyl)prop-2-yn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50382222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-(3-Fluorophenyl)prop-2-yn-1-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-(3-fluorophenyl)prop-2-yn-1-ol, a valuable building block in medicinal chemistry and materials science. The document details the most common synthetic route, reaction conditions, and characterization data, presented in a format tailored for professionals in the field of chemical research and development.

Introduction

This compound is a propargyl alcohol derivative incorporating a meta-substituted fluorophenyl group. The presence of the fluorine atom can significantly influence the compound's physicochemical properties, including metabolic stability and binding affinity to biological targets, making it an attractive intermediate for the synthesis of novel pharmaceutical agents and functional materials. The primary and most efficient method for its synthesis is the Sonogashira cross-coupling reaction.

Synthetic Protocol: Sonogashira Coupling

The Sonogashira coupling reaction provides a powerful and versatile method for the formation of carbon-carbon bonds between sp-hybridized carbon atoms of terminal alkynes and sp²-hybridized carbon atoms of aryl or vinyl halides. In the synthesis of this compound, this involves the coupling of a 3-fluorophenyl halide with propargyl alcohol.

Reaction Scheme

The general reaction scheme for the Sonogashira coupling to produce this compound is depicted below. The preferred aryl halide is typically 1-iodo-3-fluorobenzene due to its higher reactivity compared to the corresponding bromide or chloride, often leading to higher yields and milder reaction conditions.

Figure 1: General Sonogashira reaction scheme.

Experimental Protocol

This protocol is a representative procedure based on established Sonogashira coupling methodologies. Optimization may be required based on laboratory conditions and reagent purity.

Materials:

-

1-Iodo-3-fluorobenzene

-

Propargyl alcohol

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

-

To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), add 1-iodo-3-fluorobenzene (1.0 eq).

-

Dissolve the aryl halide in anhydrous THF.

-

To the stirred solution, add propargyl alcohol (1.2-1.5 eq), followed by triethylamine (2.0-3.0 eq).

-

Add the palladium catalyst, bis(triphenylphosphine)palladium(II) dichloride (0.02-0.05 eq), and the copper(I) co-catalyst, copper(I) iodide (0.04-0.10 eq).

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and quench by adding a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Data Presentation

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 197239-54-6 | [1] |

| Molecular Formula | C₉H₇FO | [1] |

| Molecular Weight | 150.15 g/mol | [1] |

| Appearance | Expected to be a liquid or low-melting solid | |

| Boiling Point | Not reported | |

| Melting Point | Not reported |

Reaction Parameters and Expected Outcome

| Parameter | Typical Value/Condition | Notes |

| Reactant Ratio | 1:1.2 to 1:1.5 (Aryl Halide:Alkyne) | A slight excess of the alkyne is often used to ensure complete consumption of the more expensive halide. |

| Catalyst Loading (Pd) | 2-5 mol% | Lower catalyst loadings may be possible with highly active catalyst systems. |

| Co-catalyst Loading (Cu) | 4-10 mol% | |

| Base | Triethylamine, Diisopropylamine | The base neutralizes the hydrohalic acid formed during the reaction. |

| Solvent | THF, DMF, Acetonitrile | Anhydrous conditions are generally preferred. |

| Temperature | Room Temperature to 50 °C | Higher temperatures may be required for less reactive halides (e.g., bromides). |

| Reaction Time | 2-24 hours | Monitored by TLC until completion. |

| Typical Yield | 70-90% | Yields are highly dependent on the specific conditions and purity of reagents. |

Spectroscopic Data (Predicted)

-

¹H NMR (CDCl₃, 400 MHz):

-

Aromatic protons: δ 6.9-7.4 ppm (m, 4H)

-

Hydroxymethyl protons (-CH₂OH): δ ~4.5 ppm (s, 2H)

-

Hydroxyl proton (-OH): A broad singlet, chemical shift can vary depending on concentration and solvent.

-

-

¹³C NMR (CDCl₃, 100 MHz):

-

Alkynyl carbons: δ ~80-90 ppm

-

Hydroxymethyl carbon (-CH₂OH): δ ~51 ppm

-

Aromatic carbons: δ ~115-165 ppm (with C-F coupling)

-

-

IR (thin film, cm⁻¹):

-

O-H stretch (alcohol): ~3300-3400 (broad)

-

C≡C stretch (alkyne): ~2200-2250 (weak)

-

C-F stretch: ~1100-1250

-

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Figure 2: Experimental workflow for synthesis.

Sonogashira Catalytic Cycle

The following diagram outlines the generally accepted catalytic cycle for the Sonogashira coupling reaction.

Figure 3: Sonogashira catalytic cycle.

Conclusion

The Sonogashira coupling reaction is a highly effective and reliable method for the synthesis of this compound. This guide provides a robust starting point for researchers to produce this valuable intermediate. The provided protocols and data, while based on established chemical principles, should be adapted and optimized for specific laboratory settings. Further characterization of the final product using modern analytical techniques is recommended to confirm its identity and purity.

References

An In-depth Technical Guide to the Chemical Properties of 3-(3-Fluorophenyl)prop-2-yn-1-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known chemical and physical properties of 3-(3-Fluorophenyl)prop-2-yn-1-ol (CAS No: 197239-54-6). While this compound is recognized as a valuable intermediate in organic synthesis, particularly for the development of fluorinated bioactive molecules, detailed experimental data regarding its synthesis, spectroscopic characterization, and biological activity are not extensively available in peer-reviewed literature. This guide consolidates the available information from chemical databases and supplier specifications, and where data is absent, it provides context based on structurally related compounds. The content is intended to support researchers and professionals in drug discovery and chemical synthesis by providing a foundational understanding of this compound.

Chemical and Physical Properties

This compound is a fluorinated aromatic propargyl alcohol. The presence of the fluorine atom can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it an attractive building block in medicinal chemistry.[1]

General Information

| Identifier | Value | Source(s) |

| IUPAC Name | This compound | [2] |

| CAS Number | 197239-54-6 | [3] |

| Molecular Formula | C₉H₇FO | [3] |

| Molecular Weight | 150.15 g/mol | [3] |

| Canonical SMILES | C1=CC(=CC(=C1)F)C#CCO | [2] |

| InChI Key | AFRFIQXWHWFEAW-UHFFFAOYSA-N | [2] |

Physicochemical Data

Quantitative experimental data for several physical properties of this compound are limited. The following table includes available data, noting when values are predicted rather than experimentally determined. For context, experimental data for the closely related, non-fluorinated analog, 3-Phenyl-2-propyn-1-ol, is also provided where available.

| Property | Value for this compound | Value for 3-Phenyl-2-propyn-1-ol (for comparison) | Source(s) |

| Melting Point | Data Not Available | 119-122 °C | [4] |

| Boiling Point | Data Not Available | 137-138 °C | [4] |

| Flash Point | 113.4 °C | >110 °C | [4] |

| Refractive Index | 1.558 | 1.5850 | [4] |

| Vapor Pressure | 0.0137 mmHg at 25°C | 0.019 mmHg at 25°C | [4] |

| Solubility | Data Not Available | Soluble in ether, acetone, benzene, chloroform, ethyl acetate, methanol | [4] |

Synthesis and Purification

Below is a generalized workflow for the synthesis of arylpropargyl alcohols, which could be adapted for the synthesis of this compound.

Experimental Protocols

Specific, validated experimental protocols for the synthesis and purification of this compound are not available in the public domain. Researchers should develop a procedure based on established methods for Sonogashira couplings of aryl halides with terminal alkynes, with careful optimization of reaction conditions (catalyst, base, solvent, and temperature).

Purification would likely involve standard techniques such as column chromatography on silica gel, using a solvent system such as a mixture of hexane and ethyl acetate.

Spectroscopic Data

Experimentally obtained and verified spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound are not available in published literature. The following represents expected spectral characteristics based on the structure of the molecule and data for similar compounds.

-

¹H NMR: Expected signals would include aromatic protons (with coupling patterns influenced by the fluorine substituent), a singlet or triplet for the hydroxyl proton, and a singlet for the methylene protons adjacent to the alcohol.

-

¹³C NMR: Aromatic carbons would appear in the range of 110-165 ppm, with the carbon attached to fluorine showing a large one-bond C-F coupling constant. The acetylenic carbons would be expected in the 80-90 ppm region, and the methylene carbon adjacent to the oxygen would be in the 50-65 ppm range.

-

IR Spectroscopy: Characteristic peaks would include a broad O-H stretch around 3300 cm⁻¹, a C≡C stretch around 2200-2250 cm⁻¹, and C-F stretching vibrations in the 1000-1300 cm⁻¹ region.

-

Mass Spectrometry: The molecular ion peak [M]⁺ would be expected at m/z = 150.0481 (monoisotopic mass).

Biological Activity and Applications in Drug Discovery

While specific studies detailing the biological activity of this compound are not publicly available, its structural motifs are of significant interest in drug discovery. The 3-fluorophenyl group is a common substituent in many drug candidates, where the fluorine atom can enhance metabolic stability and binding affinity.[1] The propargyl alcohol moiety provides a versatile handle for further chemical modifications through reactions such as click chemistry or Sonogashira coupling.[1]

This compound is therefore considered a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.

Safety and Handling

Detailed toxicological data for this compound are not available. Therefore, it should be handled with the standard precautions for a research chemical of unknown toxicity.

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

Conclusion

This compound is a chemical compound with potential applications as an intermediate in the synthesis of pharmaceuticals and other bioactive molecules. While its basic chemical identifiers are known, a significant gap exists in the publicly available, peer-reviewed literature regarding its detailed experimental properties, including a validated synthesis protocol, comprehensive spectroscopic data, and specific biological activity. Researchers interested in utilizing this compound should perform their own characterization and safety assessments. The information provided in this guide serves as a starting point for such endeavors.

References

An In-depth Technical Guide to 3-(3-Fluorophenyl)prop-2-yn-1-ol (CAS: 197239-54-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(3-Fluorophenyl)prop-2-yn-1-ol (CAS number: 197239-54-6), a fluorinated propargyl alcohol derivative. This document collates available information on its chemical and physical properties, synthesis, and potential applications, with a particular focus on its role as a versatile intermediate in medicinal chemistry and drug discovery. While specific biological activity data for this compound is not extensively published, its structural motifs are present in molecules with documented pharmacological relevance. This guide aims to serve as a foundational resource for researchers interested in utilizing this compound in their scientific endeavors.

Chemical and Physical Properties

This compound is a chemical compound with the molecular formula C₉H₇FO.[1][2] Its key identifiers and physicochemical properties are summarized in the table below. The presence of a fluorine atom can influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it an attractive building block in the design of novel therapeutic agents. The propargyl alcohol moiety provides a reactive handle for a variety of chemical transformations.

| Property | Value | Source |

| CAS Number | 197239-54-6 | [1][2] |

| Molecular Formula | C₉H₇FO | [1][2] |

| Molecular Weight | 150.15 g/mol | [1][2] |

| IUPAC Name | This compound | [1] |

| Synonyms | 3-(3-Fluorophenyl)-2-propyn-1-ol, 3-(3-Fluoro-phenyl)-prop-2-yn-1-ol | [1] |

| Canonical SMILES | C1=CC(=CC(=C1)F)C#CCO | [1] |

| InChI Key | AFRFIQXWHWFEAW-UHFFFAOYSA-N | [1] |

Synthesis

Proposed Synthetic Pathway: Sonogashira Coupling

A plausible and commonly employed method for the synthesis of this compound involves the Sonogashira coupling of 1-fluoro-3-iodobenzene (or the corresponding bromide) with propargyl alcohol. This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.

Caption: Proposed Sonogashira coupling for the synthesis of this compound.

General Experimental Protocol for Sonogashira Coupling

The following is a generalized experimental protocol based on standard Sonogashira coupling procedures. Note: This is a representative protocol and would require optimization for the specific substrates.

Materials:

-

1-Fluoro-3-iodobenzene

-

Propargyl alcohol

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)

-

Copper(I) iodide (CuI)

-

Amine base (e.g., triethylamine, diisopropylamine)

-

Anhydrous solvent (e.g., tetrahydrofuran (THF), dimethylformamide (DMF))

Procedure:

-

To an oven-dried flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst and copper(I) iodide.

-

Add the anhydrous solvent, followed by the amine base.

-

To this mixture, add 1-fluoro-3-iodobenzene and propargyl alcohol.

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or GC-MS).

-

Upon completion, quench the reaction with an aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

Potential Applications in Drug Development

While specific biological data for this compound is scarce in the public domain, its structural features are found in various biologically active molecules. The fluorophenyl group is a common substituent in medicinal chemistry, often introduced to enhance metabolic stability, binding affinity, and bioavailability. The propargyl alcohol moiety serves as a versatile handle for further chemical modifications, including "click" chemistry, Sonogashira couplings, and other C-C and C-heteroatom bond-forming reactions.

This compound could potentially serve as a key intermediate in the synthesis of:

-

Kinase inhibitors: Many kinase inhibitors incorporate substituted aromatic and heteroaromatic rings.

-

Receptor agonists or antagonists: The structural framework could be elaborated to target various cell surface or nuclear receptors.

-

Enzyme inhibitors: The alkyne functionality can be used to form covalent bonds with active site residues of certain enzymes.

The logical workflow for utilizing this compound in a drug discovery program is outlined below.

Caption: A typical workflow for utilizing this compound in a drug discovery program.

Biological Data

As of the date of this document, there is no publicly available quantitative biological data, such as IC₅₀ or Kᵢ values, for this compound. Similarly, no specific signaling pathways have been identified as being modulated by this compound. Research in this area is warranted to explore the potential pharmacological profile of this molecule and its derivatives.

Conclusion

This compound is a readily accessible synthetic intermediate with significant potential in the field of medicinal chemistry. Its combination of a fluorinated aromatic ring and a reactive propargyl alcohol functionality makes it an attractive starting point for the synthesis of diverse compound libraries for drug discovery. While its own biological activity remains to be thoroughly investigated, its value as a versatile building block is clear. This technical guide provides a foundation for researchers to understand and utilize this compound in their synthetic and medicinal chemistry programs. Further research is encouraged to elucidate its biological properties and expand its applications.

References

Spectroscopic and Synthetic Insights into 3-(3-Fluorophenyl)prop-2-yn-1-ol: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(3-Fluorophenyl)prop-2-yn-1-ol is a fluorinated aromatic propargyl alcohol derivative. The presence of the fluorine atom and the propargyl alcohol moiety makes it a valuable building block in medicinal chemistry and materials science. Fluorine substitution can significantly modulate the physicochemical and biological properties of molecules, including metabolic stability and binding affinity. The propargyl alcohol group offers a versatile handle for various chemical transformations, such as click chemistry and Sonogashira coupling reactions. This technical guide provides a summary of the available spectroscopic data for this compound and a general experimental protocol for its synthesis.

Physicochemical Properties

Basic physicochemical properties of this compound are summarized in the table below.[1][2][][4]

| Property | Value | Source |

| Molecular Formula | C₉H₇FO | [1][2][4] |

| Molecular Weight | 150.15 g/mol | [1][2][4] |

| CAS Number | 197239-54-6 | [2] |

Spectroscopic Data

¹H NMR Spectroscopy (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~7.3-7.5 | m | Aromatic-H |

| ~7.0-7.2 | m | Aromatic-H |

| ~4.4 | s | -CH₂- |

| ~2.0 | t | -OH |

¹³C NMR Spectroscopy (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~162 (d, J ≈ 245 Hz) | C-F |

| ~130 (d, J ≈ 8 Hz) | Aromatic C-H |

| ~124 (d, J ≈ 3 Hz) | Aromatic C-H |

| ~122 | Aromatic C-C≡ |

| ~116 (d, J ≈ 21 Hz) | Aromatic C-H |

| ~114 (d, J ≈ 23 Hz) | Aromatic C-H |

| ~87 | -C≡C- |

| ~83 | -C≡C- |

| ~51 | -CH₂- |

Infrared (IR) Spectroscopy (Typical Absorptions)

| Wavenumber (cm⁻¹) | Functional Group |

| 3400-3200 (broad) | O-H stretch |

| ~3300 | ≡C-H stretch (if terminal alkyne) |

| ~2260-2100 | C≡C stretch |

| ~1600, 1480 | Aromatic C=C stretch |

| ~1250 | C-F stretch |

| ~1050 | C-O stretch |

Mass Spectrometry

| m/z | Interpretation |

| 150.05 | [M]⁺ (Calculated Exact Mass: 150.0481)[1][4] |

| 133 | [M-OH]⁺ |

| 121 | [M-CH₂OH]⁺ |

| 101 | [C₆H₄F]⁺ |

Experimental Protocols

A detailed, experimentally verified protocol for the synthesis of this compound is not explicitly available. However, a general and plausible synthetic route would involve a Sonogashira coupling reaction between 1-ethynyl-3-fluorobenzene and paraformaldehyde.

General Synthesis of this compound via Sonogashira Coupling

Materials:

-

1-ethynyl-3-fluorobenzene

-

Paraformaldehyde

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)

-

Copper(I) iodide (CuI)

-

Base (e.g., triethylamine, diisopropylamine)

-

Anhydrous solvent (e.g., THF, DMF)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst and copper(I) iodide.

-

Add the anhydrous solvent, followed by 1-ethynyl-3-fluorobenzene and paraformaldehyde.

-

Add the base to the reaction mixture.

-

Stir the mixture at room temperature or heat as required, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, quench the reaction with an aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

Spectroscopic Analysis:

The purified product would then be characterized by standard spectroscopic methods:

-

¹H NMR and ¹³C NMR: Spectra would be recorded on a high-field NMR spectrometer using a deuterated solvent such as CDCl₃ or DMSO-d₆.

-

IR Spectroscopy: An IR spectrum would be obtained using a Fourier-transform infrared (FTIR) spectrometer.

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

Caption: Synthetic and analytical workflow for this compound.

Conclusion

References

3-(3-Fluorophenyl)prop-2-yn-1-ol molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(3-Fluorophenyl)prop-2-yn-1-ol is a fluorinated aromatic propargyl alcohol of significant interest in medicinal chemistry and drug discovery. Its structural motifs—a fluorophenyl group, an alkyne, and a primary alcohol—make it a versatile building block for the synthesis of complex organic molecules. The presence of the fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of parent compounds, while the alkyne and alcohol functionalities serve as handles for a variety of chemical transformations, including coupling reactions and derivatizations. This guide provides a comprehensive overview of its molecular properties, a detailed synthetic protocol, and its applications in synthetic chemistry.

Molecular Properties

The fundamental molecular characteristics of this compound are summarized below. These properties are crucial for its use in chemical synthesis and for the characterization of its derivatives.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₇FO | [1][2] |

| Molecular Weight | 150.15 g/mol | [1][2] |

| Appearance | Liquid | [3] |

| CAS Number | 197239-54-6 | [1][2] |

Synthesis

The most common and efficient method for the synthesis of this compound is the Sonogashira coupling reaction. This palladium-catalyzed cross-coupling reaction forms a carbon-carbon bond between a terminal alkyne (propargyl alcohol) and an aryl halide (a halogenated 3-fluorobenzene).

Experimental Protocol: Sonogashira Coupling

This protocol describes a representative procedure for the synthesis of this compound from 1-iodo-3-fluorobenzene and propargyl alcohol.

Materials:

-

1-iodo-3-fluorobenzene

-

Propargyl alcohol

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a dry, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1-iodo-3-fluorobenzene (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02 eq), and copper(I) iodide (0.04 eq).

-

Add anhydrous triethylamine and anhydrous tetrahydrofuran to the flask.

-

To this stirred mixture, add propargyl alcohol (1.5 eq) dropwise at room temperature.

-

The reaction mixture is then heated to a specified temperature (e.g., 50 °C) and stirred for a period of time (e.g., 4-8 hours), with reaction progress monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

-

The residue is redissolved in ethyl acetate and washed with a saturated aqueous solution of ammonium chloride, followed by brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo.

-

The crude product is purified by flash column chromatography on silica gel to yield this compound.

Applications in Drug Discovery and Organic Synthesis

This compound is primarily utilized as a synthetic intermediate. Its alkyne functionality is particularly valuable for "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to form stable triazole linkages. This reaction is widely employed in medicinal chemistry to conjugate the fluorophenylpropynol moiety to other molecules of interest, such as peptides, carbohydrates, or other small molecules, to create novel drug candidates.

The hydroxyl group can be further modified, for instance, through oxidation to the corresponding aldehyde or acid, or by etherification or esterification, to introduce additional diversity and functionality into the target molecules.

Logical and Experimental Workflows

The following diagrams illustrate the logical workflow for determining the compound's properties and a typical experimental workflow for its synthesis.

Caption: Logical workflow for determining molecular formula and weight.

Caption: Experimental workflow for the synthesis of the target compound.

References

In-depth Technical Guide: 3-(3-Fluorophenyl)prop-2-yn-1-ol

An authoritative resource for researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of 3-(3-Fluorophenyl)prop-2-yn-1-ol. The information is curated to support research and development endeavors in medicinal chemistry and related fields.

Chemical Identity and Properties

This compound is a synthetic organic compound featuring a fluorinated phenyl ring coupled to a propargyl alcohol moiety. The presence of the fluorine atom can significantly influence the molecule's physicochemical and pharmacological properties, such as metabolic stability and binding affinity to biological targets.[1]

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[2] |

| CAS Number | 197239-54-6 | PubChem[2] |

| Molecular Formula | C₉H₇FO | PubChem[2] |

| Molecular Weight | 150.15 g/mol | PubChem[2] |

| Canonical SMILES | C1=CC(=CC(=C1)F)C#CCO | PubChem[2] |

| InChI Key | AFRFIQXWHWFEAW-UHFFFAOYSA-N | PubChem[2] |

Synthesis Protocol: Sonogashira Coupling

The primary synthetic route to this compound is the Sonogashira cross-coupling reaction. This powerful and versatile method forms a carbon-carbon bond between a terminal alkyne (propargyl alcohol) and an aryl halide (an iodo- or bromobenzene derivative).[3][4]

General Experimental Protocol

This protocol is a representative procedure based on established Sonogashira coupling methodologies. Optimization of reaction conditions may be necessary to achieve the desired yield and purity.

Materials:

-

1-fluoro-3-iodobenzene (or 1-bromo-3-fluorobenzene)

-

Propargyl alcohol

-

Palladium catalyst (e.g., Bis(triphenylphosphine)palladium(II) dichloride - PdCl₂(PPh₃)₂)

-

Copper(I) iodide (CuI)

-

Anhydrous amine base (e.g., triethylamine (Et₃N) or diisopropylethylamine (DIPEA))

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF))

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere, add the palladium catalyst (e.g., 1-5 mol%) and copper(I) iodide (e.g., 2-10 mol%).

-

Add the anhydrous solvent and the amine base. Stir the mixture at room temperature to ensure dissolution.

-

Add 1-fluoro-3-iodobenzene (1.0 equivalent).

-

Slowly add propargyl alcohol (1.1-1.5 equivalents) to the reaction mixture via syringe.

-

The reaction mixture is stirred at room temperature or heated (typically 40-70 °C) and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, the reaction mixture is cooled to room temperature and diluted with an organic solvent such as ethyl acetate.

-

The mixture is then filtered through a pad of celite to remove the catalyst.

-

The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to yield this compound.

Synthesis Workflow

Potential Biological Applications and Experimental Protocols

While direct biological data for this compound is not extensively available in the public domain, the presence of the 3-fluorophenyl moiety in known bioactive molecules suggests potential avenues for investigation.

Aurora Kinase B Inhibition

The serine/threonine kinase Aurora B is a key regulator of mitosis, and its overexpression is implicated in various cancers.[1][5] Several known Aurora B inhibitors feature an N-(3-fluorophenyl)acetamide scaffold, indicating that the 3-fluorophenyl group may be a key pharmacophore for binding to this kinase.[5] It is plausible that this compound could serve as a precursor or fragment for the development of novel Aurora B inhibitors.

Experimental Protocol: In Vitro Aurora B Kinase Assay (Luminescent)

This protocol is based on the ADP-Glo™ Kinase Assay and is suitable for screening compounds for Aurora B inhibitory activity.[2][3][4][6]

Materials:

-

Recombinant human Aurora B kinase

-

Kinase substrate (e.g., Myelin Basic Protein)

-

ATP

-

Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

This compound (dissolved in DMSO)

-

ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)

-

96-well white opaque plates

Procedure:

-

Prepare serial dilutions of this compound in kinase assay buffer. The final DMSO concentration should not exceed 1%.

-

In a 96-well plate, add the test compound dilutions. Include positive (enzyme, no inhibitor) and negative (no enzyme) controls.

-

Add the substrate and ATP mixture to all wells.

-

Initiate the kinase reaction by adding the diluted Aurora B kinase to the wells.

-

Incubate the plate at 30°C for 60 minutes.

-

Stop the reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

-

Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.

Aurora B Signaling Pathway in Mitosis

Antibacterial Activity

The structural motifs present in this compound are found in various compounds with demonstrated antibacterial properties. Therefore, it is worthwhile to evaluate this molecule for its potential to inhibit bacterial growth.

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This is a standard method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

96-well microtiter plates

-

Bacterial inoculum standardized to 5 x 10⁵ CFU/mL

Procedure:

-

Perform serial two-fold dilutions of this compound in CAMHB in a 96-well plate.

-

Add the standardized bacterial inoculum to each well.

-

Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound at which there is no visible bacterial growth.

Workflow for Antibacterial Screening

References

- 1. Identification of an Aurora kinase inhibitor specific for the Aurora B isoform - PMC [pmc.ncbi.nlm.nih.gov]

- 2. promega.com [promega.com]

- 3. bpsbioscience.com [bpsbioscience.com]

- 4. Aurora B Kinase Enzyme System [promega.kr]

- 5. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Synthesis of 3-(3-Fluorophenyl)prop-2-yn-1-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathway for producing 3-(3-fluorophenyl)prop-2-yn-1-ol, a valuable intermediate in organic synthesis and drug discovery. The core of this synthesis lies in the robust and versatile Sonogashira coupling reaction, a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl halide.

Core Synthetic Strategy: The Sonogashira Coupling

The most prevalent and efficient method for the synthesis of this compound is the palladium-catalyzed Sonogashira cross-coupling reaction.[1][2] This reaction typically involves the coupling of a terminal alkyne, in this case, propargyl alcohol (prop-2-yn-1-ol), with an aryl halide, specifically a 3-fluorophenyl halide. The general transformation is depicted below:

References

An In-depth Technical Guide on the Stability and Storage of 3-(3-Fluorophenyl)prop-2-yn-1-ol

For researchers, scientists, and professionals in drug development, understanding the stability and proper storage of chemical compounds is paramount to ensure experimental reproducibility, safety, and the integrity of research outcomes. This guide provides a comprehensive overview of the stability and recommended storage conditions for 3-(3-Fluorophenyl)prop-2-yn-1-ol, a fluorinated acetylenic alcohol of interest in synthetic chemistry and medicinal research.

Chemical Properties and Stability Profile

This compound is a solid with a melting point range of 150-155 °C. The molecule's structure, featuring a fluorophenyl group, a propargyl alcohol moiety, and a terminal alkyne, dictates its reactivity and stability. Under standard ambient conditions, such as room temperature, the compound is chemically stable. However, its stability can be compromised by exposure to certain environmental factors.

Key Stability Considerations:

-

Thermal Stress: Elevated temperatures, sparks, and open flames should be avoided.[1] Strong heating can potentially lead to the formation of explosive mixtures with air.

-

Oxidative Degradation: As with many organic compounds, especially those containing alcohol and alkyne functionalities, this compound is incompatible with strong oxidizing agents.[1] Contact with such agents could lead to degradation of the molecule.

-

Moisture: Exposure to moisture should be avoided.[1] It is recommended to store the compound in a dry environment.[1][2]

Recommended Storage Conditions

To maintain the integrity and purity of this compound, adherence to proper storage protocols is essential. The following table summarizes the recommended storage conditions based on available safety data sheets.

| Parameter | Recommendation | Source(s) |

| Container | Tightly closed container. | [1][2] |

| Atmosphere | Store in a dry, well-ventilated place. | [1][2] |

| Temperature | Store in a cool place; one source specifies 2-8°C. | [2][3] |

| Security | Store locked up or in an area accessible only to qualified or authorized persons. | |

| Incompatibilities | Keep away from strong oxidizing agents. | [1] |

| Conditions to Avoid | Heat, sparks, open flames, sources of ignition, and exposure to moisture. | [1] |

Hypothetical Degradation Pathway

While specific degradation products for this compound are not detailed in the available literature, a hypothetical degradation pathway can be postulated based on the functional groups present in the molecule. The primary alcohol is susceptible to oxidation, and the alkyne bond can undergo various reactions.

Caption: A potential degradation pathway involving oxidation of the primary alcohol.

Experimental Protocol for Stability Assessment

The following is a generalized protocol for assessing the stability of this compound under various conditions. This protocol can be adapted for specific laboratory capabilities and research needs.

Objective: To evaluate the stability of this compound under accelerated degradation conditions (e.g., heat, light, humidity, and in the presence of an oxidizing agent).

Materials and Methods:

-

Sample Preparation:

-

Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., acetonitrile or methanol).

-

Aliquot the stock solution into separate vials for each stress condition.

-

-

Stress Conditions:

-

Thermal Stress: Incubate samples at elevated temperatures (e.g., 40°C, 60°C, 80°C) for a defined period.

-

Photostability: Expose samples to a controlled light source (e.g., a photostability chamber with UV and visible light). Wrap control samples in aluminum foil.

-

Humidity: Store samples in a humidity chamber at a controlled relative humidity (e.g., 75% RH).

-

Oxidative Stress: Add a controlled amount of an oxidizing agent (e.g., a dilute solution of hydrogen peroxide) to the sample.

-

-

Time Points:

-

Collect samples at various time points (e.g., 0, 24, 48, 72 hours, and 1 week).

-

-

Analytical Method:

-

Use a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV detector or Mass Spectrometry (MS) detector.

-

HPLC Method Parameters (Example):

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of water and acetonitrile with 0.1% formic acid.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at a wavelength determined by the UV spectrum of the compound, or MS for peak identification.

-

-

-

Data Analysis:

-

Quantify the peak area of the parent compound at each time point.

-

Calculate the percentage of degradation.

-

Identify any major degradation products by comparing the chromatograms of stressed and unstressed samples. Mass spectrometry can be used to elucidate the structure of the degradation products.

-

Workflow for Chemical Stability Testing

The following diagram illustrates a typical workflow for conducting a chemical stability study.

Caption: A generalized workflow for assessing the stability of a chemical compound.

Conclusion

While this compound is stable under standard ambient conditions, its integrity can be compromised by exposure to heat, light, moisture, and oxidizing agents. For research and development purposes, it is crucial to store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible substances. The provided experimental protocol and workflow offer a framework for conducting detailed stability studies to ensure the quality and reliability of this compound in scientific applications.

References

An In-depth Technical Guide to 3-(3-Fluorophenyl)prop-2-yn-1-ol for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability, physicochemical properties, synthesis, and potential applications of 3-(3-Fluorophenyl)prop-2-yn-1-ol, a valuable building block for medicinal chemistry and drug discovery.

Commercial Availability

This compound is readily available from several commercial suppliers. The typical purity offered is around 95%. For research and development purposes, it is available in quantities ranging from milligrams to grams.

Table 1: Commercial Suppliers of this compound

| Supplier | Purity | Available Quantities |

| Sigma-Aldrich | ≥95% | Inquire for details |

| Santa Cruz Biotechnology | Inquire for details | Inquire for details |

| Advanced ChemBlocks | 95% | Inquire for details |

| MySkinRecipes | ≥95% | 100mg, 250mg, 1g |

| BOC Sciences | Inquire for details | Inquire for details |

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and computed properties of this compound is provided below. This data is essential for its handling, characterization, and use in chemical reactions.

Table 2: Physicochemical and Computed Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 197239-54-6 | [1] |

| Molecular Formula | C₉H₇FO | [1] |

| Molecular Weight | 150.15 g/mol | [1] |

| Appearance | Not specified (likely an oil or low-melting solid) | |

| Boiling Point | 247.3 °C (predicted) | |

| Density | 1.20±0.1 g/cm³ (predicted) | |

| Flash Point | 113.4 °C (predicted) | |

| Refractive Index | 1.558 (predicted) | |

| XLogP3 | 1.5 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Rotatable Bond Count | 1 | [1] |

-

¹H NMR (CDCl₃, predicted): δ ~7.2-7.4 (m, 1H, Ar-H), ~7.0-7.2 (m, 2H, Ar-H), ~6.9-7.0 (m, 1H, Ar-H), 4.5 (s, 2H, -CH₂OH), ~2.0 (t, 1H, -OH).

-

¹³C NMR (CDCl₃, predicted): δ ~162 (d, J=245 Hz, C-F), ~130 (d, J=8 Hz), ~125 (d, J=3 Hz), ~116 (d, J=21 Hz), ~114 (d, J=23 Hz), ~85 (C≡C), ~83 (C≡C), ~51 (-CH₂OH).

-

IR (neat, predicted): ν ~3350 cm⁻¹ (O-H stretch, broad), ~2230 cm⁻¹ (C≡C stretch), ~1600, 1580, 1480 cm⁻¹ (C=C aromatic stretch), ~1250 cm⁻¹ (C-F stretch).

-

Mass Spectrometry (EI, predicted): m/z 150 (M⁺), 133, 121, 101.

Experimental Protocols

Plausible Synthesis via Sonogashira Coupling

The most common and efficient method for the synthesis of aryl alkynes is the Sonogashira coupling. The following is a plausible, detailed protocol for the synthesis of this compound based on standard Sonogashira reaction conditions.

Reaction Scheme:

Materials:

-

Propargyl alcohol

-

1-Fluoro-3-iodobenzene

-

Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N) or Diisopropylamine (DIPA)

-

Anhydrous tetrahydrofuran (THF) or another suitable solvent

-

Standard laboratory glassware for inert atmosphere reactions (Schlenk line or glovebox)

-

Magnetic stirrer and heating plate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add bis(triphenylphosphine)palladium(II) dichloride (0.02 eq) and copper(I) iodide (0.04 eq).

-

Add anhydrous triethylamine (3 eq) and anhydrous THF.

-

Stir the mixture at room temperature for 15 minutes to form the catalyst complex.

-

Add 1-fluoro-3-iodobenzene (1 eq) to the reaction mixture.

-

Slowly add propargyl alcohol (1.2 eq) dropwise to the flask.

-

Heat the reaction mixture to 50-60 °C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture through a pad of Celite to remove the catalyst residues and wash the pad with THF.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Safety Precautions:

-

Handle all reagents and solvents in a well-ventilated fume hood.

-

Palladium catalysts and copper iodide can be toxic; avoid inhalation and skin contact.

-

Triethylamine is a corrosive and flammable liquid.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Applications in Drug Discovery

This compound serves as a key intermediate in the synthesis of complex organic molecules, particularly in the development of kinase inhibitors for cancer therapy. The fluorophenyl group can enhance metabolic stability and binding affinity of the final compound, while the propargyl alcohol moiety provides a versatile handle for further chemical modifications.

One notable area of application is in the development of Aurora kinase B inhibitors.[2][3] Aurora kinase B is a crucial regulator of mitosis, and its overexpression is implicated in various cancers.[2]

Role as a Building Block in Kinase Inhibitor Synthesis

The following diagram illustrates the general workflow of how this compound can be utilized as a starting material in the synthesis of a hypothetical kinase inhibitor.

References

Technical Guide: Physicochemical Properties of 3-(3-Fluorophenyl)prop-2-yn-1-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(3-Fluorophenyl)prop-2-yn-1-ol is a fluorinated organic compound with potential applications as an intermediate in the synthesis of pharmaceuticals and other bioactive molecules.[1] Its chemical structure, featuring a fluorophenyl group, an alkyne, and a primary alcohol, allows for diverse chemical modifications, making it a valuable building block in medicinal chemistry. This guide provides a comprehensive overview of its physical and chemical properties, with a focus on its appearance and solubility, supported by detailed experimental protocols.

Core Physicochemical Data

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₉H₇FO | [2][3] |

| Molecular Weight | 150.15 g/mol | [2][3] |

| Physical Form | Solid, Semi-solid, or Liquid | |

| Color | Not explicitly stated; likely colorless to yellow | |

| CAS Number | 197239-54-6 | [2][3] |

| XLogP3 | 1.5 | [2] |

| Topological Polar Surface Area | 20.2 Ų | [2] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 2 | [2] |

| Rotatable Bond Count | 1 | [2] |

Experimental Protocols

Determination of Physical Appearance

Objective: To qualitatively describe the physical state (solid, liquid, semi-solid), color, and odor of this compound at ambient temperature.

Materials:

-

Sample of this compound

-

Spatula

-

White weighing paper or watch glass

-

Fume hood

Procedure:

-

Place a small amount of the compound on a piece of white weighing paper or a clean, dry watch glass.

-

Observe the physical state of the substance and record whether it is a solid, liquid, or semi-solid.

-

Against the white background, observe and record the color of the compound.

-

In a well-ventilated fume hood, carefully waft the vapors from the compound towards your nose to determine any characteristic odor. Do not directly inhale the vapors.[4]

-

Record all observations.

Determination of Solubility

Objective: To determine the solubility of this compound in various solvents.

Materials:

-

Sample of this compound

-

A selection of polar and non-polar solvents (e.g., water, ethanol, acetone, diethyl ether, hexane)

-

Small test tubes

-

Vortex mixer

-

Graduated pipettes

Procedure:

-

Add approximately 10 mg of this compound to a series of clean, dry test tubes.

-

To each test tube, add 1 mL of a different solvent.

-

Agitate the mixtures vigorously using a vortex mixer for 1-2 minutes.

-

Allow the tubes to stand and observe for any undissolved solid.

-

If the compound dissolves completely, it is considered soluble in that solvent. If it does not dissolve, it is insoluble. If it partially dissolves, it is sparingly soluble.

-

The general principle of "like dissolves like" can be applied as a predictive measure, where polar compounds tend to dissolve in polar solvents and non-polar compounds in non-polar solvents.[5]

Visualized Experimental Workflow

The following diagram illustrates the logical workflow for the characterization of the physical and chemical properties of a novel compound like this compound.

References

Methodological & Application

Application Notes and Protocols for Sonogashira Coupling Using 3-(3-Fluorophenyl)prop-2-yn-1-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile tool in organic synthesis for the formation of carbon-carbon bonds, specifically between a terminal alkyne and an aryl or vinyl halide.[1] This reaction, typically catalyzed by a palladium complex and a copper(I) co-catalyst, has found extensive application in the synthesis of complex molecules, including pharmaceuticals, natural products, and organic materials.[2] The reaction's utility is underscored by its tolerance of a wide range of functional groups and its ability to be carried out under relatively mild conditions.[3] This document provides detailed application notes and protocols for the Sonogashira coupling of 3-(3-Fluorophenyl)prop-2-yn-1-ol with aryl halides, a key transformation for the synthesis of substituted diarylalkynes, which are important structural motifs in medicinal chemistry.

Reaction Mechanism and Principles

The Sonogashira coupling proceeds via two interconnected catalytic cycles: a palladium cycle and a copper cycle.[4]

-

Palladium Cycle: The cycle begins with the oxidative addition of the aryl halide to a Pd(0) species, forming a Pd(II) complex.

-

Copper Cycle: Concurrently, the terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper acetylide.

-

Transmetalation: The copper acetylide then transfers the alkyne group to the Pd(II) complex in a step called transmetalation.

-

Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final cross-coupled product and regenerate the Pd(0) catalyst.[3]

A copper-free variant of the Sonogashira reaction also exists, which can be advantageous in certain applications to avoid the formation of alkyne homocoupling byproducts (Glaser coupling).[4]

Applications in Drug Discovery

The Sonogashira coupling is a cornerstone in the synthesis of numerous biologically active compounds and approved drugs. The ability to link aromatic and alkynyl fragments allows for the construction of molecular scaffolds with desirable pharmacokinetic and pharmacodynamic properties. For example, this reaction has been employed in the synthesis of Tazarotene, a treatment for psoriasis and acne, and Altinicline, a nicotinic acetylcholine receptor agonist. The products derived from the coupling of this compound can serve as key intermediates for novel therapeutics targeting a range of diseases.

Experimental Protocols

Below are generalized protocols for the Sonogashira coupling of this compound with an aryl halide. Both traditional (with copper co-catalyst) and copper-free conditions are described.

Protocol 1: Traditional Sonogashira Coupling (with Copper(I) Iodide)

This protocol is adapted from established procedures for the coupling of aryl halides with terminal alkynes.

Materials:

-

This compound

-

Aryl halide (e.g., Iodobenzene, Bromobenzene)

-

Palladium catalyst (e.g., PdCl₂(PPh₃)₂, Pd(PPh₃)₄)

-

Copper(I) iodide (CuI)

-

Amine base (e.g., Triethylamine (TEA), Diisopropylamine (DIPA))

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF))

-

Inert gas (Argon or Nitrogen)

-

Standard glassware for anhydrous reactions (Schlenk flask, condenser, etc.)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add the aryl halide (1.0 mmol, 1.0 equiv.), palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02-0.05 mmol, 2-5 mol%), and copper(I) iodide (0.02-0.05 mmol, 2-5 mol%).

-

Add the anhydrous solvent (5-10 mL) and the amine base (2.0-3.0 mmol, 2-3 equiv.).

-

Stir the mixture at room temperature for 10-15 minutes.

-

Add this compound (1.1-1.2 mmol, 1.1-1.2 equiv.) to the reaction mixture.

-

The reaction mixture is stirred at room temperature or heated (typically 40-80 °C) and monitored by TLC or GC/MS until the starting material is consumed.

-

Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

-

The residue is redissolved in an organic solvent (e.g., ethyl acetate or dichloromethane) and washed with saturated aqueous ammonium chloride solution (to remove copper salts) and brine.

-

The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated.

-

The crude product is purified by flash column chromatography on silica gel to afford the desired coupled product.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol is particularly useful when dealing with sensitive substrates where alkyne homocoupling is a significant side reaction.

Materials:

-

This compound

-

Aryl halide (e.g., Aryl bromide)

-

Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)

-

Phosphine ligand (e.g., PPh₃, P(t-Bu)₃)

-

Base (e.g., Cs₂CO₃, K₂CO₃, or an amine base like DBU)

-

Anhydrous solvent (e.g., THF, Dioxane, DMF)

-

Inert gas (Argon or Nitrogen)

-

Standard glassware for anhydrous reactions

Procedure:

-

In a dry Schlenk flask under an inert atmosphere, add the palladium catalyst (e.g., Pd(OAc)₂, 0.02-0.05 mmol, 2-5 mol%) and the phosphine ligand (0.04-0.10 mmol, 4-10 mol%).

-

Add the anhydrous solvent (5-10 mL) and stir for 10-15 minutes to allow for pre-formation of the active catalyst.

-

Add the aryl halide (1.0 mmol, 1.0 equiv.), this compound (1.1-1.2 mmol, 1.1-1.2 equiv.), and the base (2.0-3.0 mmol, 2-3 equiv.).

-

The reaction mixture is stirred at room temperature or heated (typically 60-100 °C) and monitored by TLC or GC/MS.

-

Work-up and purification are performed as described in Protocol 1 (steps 6-9), omitting the ammonium chloride wash if no copper is present.

Data Presentation

The following tables summarize typical reaction conditions and yields for Sonogashira couplings of substrates similar to this compound. This data can be used as a starting point for optimizing the reaction with the specific substrate.

Table 1: Typical Reaction Conditions for Sonogashira Coupling of Propargylic Alcohols with Aryl Halides

| Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Iodobenzene | Propargyl alcohol | PdCl₂(PPh₃)₂ / CuI | Et₃N | Toluene | 80 | 18 | ~85 | [5] |

| 4-Iodoanisole | Propargyl alcohol | PdCl₂(PPh₃)₂ / CuI | Et₃N | Toluene | 80 | 18 | ~85 | [5] |

| 1-Iodo-4-nitrobenzene | Propargyl alcohol | PdCl₂(PPh₃)₂ / CuI | Et₃N | Toluene | 80 | 18 | ~78 | [6] |

| 3-Bromoaniline | 2-Methyl-3-butyn-2-ol | Pd(OAc)₂ / P(p-tol)₃ | DBU | THF | 80 | 6 | 95 | [7] |

| 4-Bromoacetophenone | 2-Methyl-3-butyn-2-ol | Pd(OAc)₂ / P(p-tol)₃ | DBU | THF | 80 | 6 | 92 | [7] |

Table 2: Performance of Various Catalyst Systems in Sonogashira Couplings

| Catalyst System | Aryl Halide Reactivity | Typical Loading (mol%) | Advantages | Disadvantages |

| PdCl₂(PPh₃)₂ / CuI | I > Br >> Cl | Pd: 1-5, Cu: 2-10 | Well-established, reliable for many substrates. | Potential for alkyne homocoupling. |

| Pd(PPh₃)₄ / CuI | I > Br >> Cl | Pd: 1-5, Cu: 2-10 | Good for a wide range of substrates. | Air-sensitive, may require higher temperatures for bromides. |

| Pd(OAc)₂ / Ligand | Br > Cl | Pd: 1-5, Ligand: 2-10 | Copper-free, good for aryl bromides and chlorides. | Requires optimization of the phosphine ligand. |

| Pd₂(dba)₃ / Ligand | Br > Cl | Pd: 1-2, Ligand: 2-4 | Highly active catalyst precursor for copper-free systems. | Air-sensitive, more expensive. |

Visualizations

Sonogashira Catalytic Cycle

References

- 1. Coupling to alkynes: the Sonogashira reaction [ns1.almerja.com]

- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 3. Sonogashira Coupling | NROChemistry [nrochemistry.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Practical synthesis of aryl-2-met... preview & related info | Mendeley [mendeley.com]

- 6. researchgate.net [researchgate.net]

- 7. Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for 3-(3-Fluorophenyl)prop-2-yn-1-ol in Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(3-Fluorophenyl)prop-2-yn-1-ol is a valuable terminal alkyne building block for use in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry. Its unique structure, featuring a terminal alkyne for click conjugation, a hydroxyl group for further functionalization, and a fluorophenyl moiety, makes it a versatile reagent in various applications, including bioconjugation, drug discovery, and materials science. The presence of the fluorine atom can enhance the metabolic stability and binding affinity of resulting conjugates, a desirable feature in medicinal chemistry.

These application notes provide an overview of the potential uses of this compound and detailed protocols for its implementation in click chemistry reactions.

Key Applications

-

Bioconjugation: The terminal alkyne of this compound allows for the efficient and specific labeling of azide-modified biomolecules such as proteins, peptides, nucleic acids, and carbohydrates. The resulting 1,2,3-triazole linkage is highly stable under physiological conditions. The fluorophenyl group can serve as a ¹⁹F NMR probe for studying biomolecular interactions.

-

Drug Discovery and Development: This compound can be used as a key intermediate in the synthesis of novel therapeutic agents. The triazole ring formed via click chemistry is a common scaffold in medicinal chemistry, known for its favorable physicochemical properties and ability to act as a bioisostere for other functional groups. The fluorophenyl group can improve the pharmacokinetic profile of a drug candidate.

-

Materials Science: this compound can be incorporated into polymers and other materials to introduce specific functionalities. The hydroxyl group allows for post-polymerization modification, enabling the creation of advanced materials with tailored properties for applications such as functional coatings and drug delivery systems.

Data Presentation

Due to the limited availability of published quantitative data specifically for this compound, the following tables provide representative data for typical CuAAC reactions involving terminal alkynes with similar structures. These values should be considered as a starting point for optimization.

Table 1: Representative Reaction Conditions and Yields for CuAAC with a Model Azide (Benzyl Azide)

| Parameter | Condition | Expected Yield (%) |

| Solvent | THF/H₂O (1:1) | >95 |

| DMSO | >90 | |

| t-BuOH/H₂O (1:1) | >95 | |

| Copper Source | CuSO₄·5H₂O / Sodium Ascorbate | >95 |

| CuI | >90 | |

| CuBr·SMe₂ | >95 | |

| Ligand | TBTA | >95 |

| THPTA | >95 (aqueous media) | |

| Temperature | Room Temperature | >95 |

| 37 °C | >95 | |

| Reaction Time | 1 - 4 hours | >95 |

Table 2: Representative Kinetic Data for CuAAC Reactions

| Alkyne Reactant | Azide Reactant | Second-Order Rate Constant (M⁻¹s⁻¹) |

| Propargyl Alcohol | Benzyl Azide | ~10² - 10³ |

| Phenylacetylene | Benzyl Azide | ~10³ - 10⁴ |

| This compound | Benzyl Azide | Estimated: ~10³ - 10⁴ |

*Note: The kinetic data for this compound is an estimation based on the electronic effects of the fluorophenyl group, which is expected to result in kinetics similar to or slightly faster than phenylacetylene.

Experimental Protocols

Protocol 1: General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general method for the reaction of this compound with an azide-containing molecule.

Materials:

-

This compound

-

Azide-containing compound

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

Tris-(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) for aqueous reactions

-

Solvent (e.g., THF/H₂O, DMSO, t-BuOH/H₂O)

-

Nitrogen or Argon gas

-

Standard laboratory glassware and stirring equipment

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a 100 mM stock solution of this compound in a suitable organic solvent (e.g., DMSO, DMF).

-

Prepare a 100 mM stock solution of the azide-containing compound in a compatible solvent.

-

Prepare a 50 mM stock solution of CuSO₄·5H₂O in deionized water.

-

Prepare a 1 M stock solution of sodium ascorbate in deionized water. This solution should be freshly prepared.

-

Prepare a 50 mM stock solution of TBTA in DMSO or THPTA in deionized water.

-

-

Reaction Setup:

-

In a clean, dry reaction vessel, add the azide-containing compound (1.0 equivalent).

-

Add this compound (1.1 equivalents).

-

Add the chosen solvent to achieve the desired reaction concentration (typically 0.1 M).

-

If using a ligand, add TBTA or THPTA (0.1 equivalents).

-

Add the CuSO₄·5H₂O solution (0.05 equivalents).

-

Degas the reaction mixture by bubbling with nitrogen or argon for 10-15 minutes.

-

-

Initiation and Reaction:

-

Add the freshly prepared sodium ascorbate solution (0.2 equivalents) to the reaction mixture.

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.

-

-

Work-up and Purification:

-

Upon completion, dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate) to obtain the pure 1,2,3-triazole product.

-

Protocol 2: Bioconjugation of an Azide-Labeled Protein

This protocol provides a method for labeling an azide-modified protein with this compound.

Materials:

-

Azide-labeled protein in a suitable buffer (e.g., PBS, pH 7.4)

-

This compound

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

-

Sodium ascorbate

-

Deionized water

-

Size-exclusion chromatography (SEC) column or dialysis membrane for purification

Procedure:

-

Preparation of Reagent Stock Solutions:

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

Prepare a 50 mM stock solution of CuSO₄·5H₂O in deionized water.

-

Prepare a 50 mM stock solution of THPTA in deionized water.

-

Prepare a 100 mM stock solution of sodium ascorbate in deionized water (prepare fresh).

-

-

Reaction Setup:

-

In a microcentrifuge tube, add the azide-labeled protein to a final concentration of 1-10 mg/mL.

-

Add the this compound stock solution to a final concentration of 10-20 fold molar excess over the protein.

-

Prepare a premix of CuSO₄ and THPTA by combining them in a 1:5 molar ratio.

-

Add the CuSO₄/THPTA premix to the reaction mixture to a final copper concentration of 50-100 µM.

-

-

Initiation and Incubation:

-

Add the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM to initiate the reaction.

-

Gently mix the reaction and incubate at room temperature or 37 °C for 1-2 hours.

-

-

Purification:

-

Remove the excess reagents and byproducts by size-exclusion chromatography (e.g., PD-10 desalting column) or by dialysis against a suitable buffer.

-

-

Characterization:

-

Confirm the successful conjugation and purity of the labeled protein using SDS-PAGE, mass spectrometry, and UV-Vis spectroscopy.

-

Mandatory Visualization

Caption: General workflow for a CuAAC reaction.

Caption: Applications of this compound.

Application Notes and Protocols for 3-(3-Fluorophenyl)prop-2-yn-1-ol in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 3-(3-Fluorophenyl)prop-2-yn-1-ol as a versatile building block in medicinal chemistry. The focus is on its application in the synthesis of pyrazole derivatives, a class of compounds with significant therapeutic potential. Detailed protocols, quantitative data, and pathway visualizations are included to facilitate research and development.

Introduction

This compound is a valuable propargyl alcohol derivative in medicinal chemistry. Its structure, featuring a terminal alkyne and a primary alcohol, allows for diverse chemical modifications. The presence of a fluorine atom on the phenyl ring can enhance metabolic stability and binding affinity of derivative compounds, making it an attractive starting material for the synthesis of novel therapeutic agents.

Application: Synthesis of 3-(3-Fluorophenyl)pyrazole Derivatives

A key application of this compound is in the synthesis of pyrazole-containing molecules. Pyrazoles are a well-established class of heterocyclic compounds with a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.

A one-pot synthesis method has been developed for the preparation of pyrazole derivatives from propargyl alcohols. This process involves a sequence of a Meyer-Schuster rearrangement, halogenation, and subsequent cyclization with a hydrazine compound. This efficient approach allows for the creation of a diverse library of pyrazole derivatives from readily available starting materials.

Experimental Protocol: One-Pot Synthesis of 3-(3-Fluorophenyl)-1H-pyrazole

This protocol is adapted from methodologies described for the synthesis of pyrazole derivatives from propargyl alcohols.

Materials:

-

This compound

-

N-Bromosuccinimide (NBS) or other halogen source

-

p-Toluenesulfonic acid (PTSA) or other acid catalyst

-

Hydrazine hydrate or substituted hydrazine

-

Acetonitrile (anhydrous)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of this compound (1.0 mmol) in anhydrous acetonitrile (10 mL) under an inert atmosphere, add p-toluenesulfonic acid (0.1 mmol).

-

Stir the mixture at room temperature for 30 minutes to facilitate the Meyer-Schuster rearrangement.

-

Add N-Bromosuccinimide (1.1 mmol) to the reaction mixture and continue stirring at room temperature for 1 hour for the halogenation step.

-

Add hydrazine hydrate (1.2 mmol) to the reaction mixture and heat to reflux (approximately 82°C).

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and quench with saturated aqueous sodium bicarbonate solution.

-

Extract the product with ethyl acetate (3 x 20 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the desired 3-(3-fluorophenyl)-1H-pyrazole.

Visual Workflow:

Biological Activity of 3-(3-Fluorophenyl)pyrazole Derivatives

One such derivative, 5-(1-(3-fluorophenyl)-1H-pyrazol-4-yl)-2H-tetrazole, has been shown to reduce blood pressure in spontaneously hypertensive rats. This effect is believed to be mediated through the NO/cGMP pathway, a key signaling cascade in the regulation of vascular tone.

Quantitative Data Summary:

| Compound | Biological Target/Activity | Measurement | Value |

| 5-(1-(3-fluorophenyl)-1H-pyrazol-4-yl)-2H-tetrazole | Antihypertensive | Mean Arterial Pressure Reduction | Statistically significant reduction |

| 5-(1-(3-fluorophenyl)-1H-pyrazol-4-yl)-2H-tetrazole | Vasodilation | NO/cGMP pathway | Implicated in mechanism of action |

Signaling Pathway Visualization:

Conclusion

This compound is a promising starting material for the synthesis of medicinally relevant pyrazole derivatives. The one-pot synthesis protocol offers an efficient route to this class of compounds. The demonstrated biological activity of related 3-(3-fluorophenyl)pyrazole derivatives highlights the potential of this scaffold in drug discovery, particularly in the development of cardiovascular agents. Further research into the synthesis and biological evaluation of a wider range of derivatives is warranted to fully explore the therapeutic potential of this versatile building block.

Application Notes and Protocols for the Synthesis of Fluorinated Heterocycles from 3-(3-Fluorophenyl)prop-2-yn-1-ol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of fluorinated heterocycles derived from 3-(3-fluorophenyl)prop-2-yn-1-ol. The inclusion of a fluorine atom on the phenyl ring makes these compounds valuable precursors in medicinal chemistry, as fluorine substitution can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. The following protocols detail the synthesis of a key intermediate, N-(3-(3-fluorophenyl)prop-2-yn-1-yl)acetamide, and its subsequent gold-catalyzed cyclization to yield 6-fluoro-2-methyl-1,4-dihydroquinoline.

Key Intermediate: N-(3-(3-fluorophenyl)prop-2-yn-1-yl)acetamide

The hydroxyl group of the starting propargyl alcohol is first converted to an acetamide to facilitate the subsequent cyclization reaction.

Experimental Protocol: Synthesis of N-(3-(3-fluorophenyl)prop-2-yn-1-yl)acetamide

Materials:

-

This compound

-

Acetonitrile (anhydrous)

-

Sodium hydride (60% dispersion in mineral oil)

-

Acetyl chloride

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Dichloromethane (DCM)

-

Hexanes

-

Ethyl acetate

Procedure:

-

To a solution of this compound (1.0 eq) in anhydrous acetonitrile at 0 °C under a nitrogen atmosphere, add sodium hydride (1.2 eq) portion-wise.

-

Stir the mixture at 0 °C for 30 minutes.

-

Add acetyl chloride (1.1 eq) dropwise to the reaction mixture.

-